2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dimethylphenyl)acetamide
Description
The compound 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dimethylphenyl)acetamide is a structurally complex molecule featuring a thiazole core substituted with a 2,5-dimethoxyphenylamino group at position 2 and an acetamide moiety linked to a 2,3-dimethylphenyl group at position 2. Its molecular formula is C₂₁H₂₃N₃O₃S, with a molecular weight of 397.49 g/mol.
Properties
IUPAC Name |
2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-13-6-5-7-17(14(13)2)23-20(25)10-15-12-28-21(22-15)24-18-11-16(26-3)8-9-19(18)27-4/h5-9,11-12H,10H2,1-4H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUABWIYKDUNWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)NC3=C(C=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dimethylphenyl)acetamide is a heterocyclic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a thiazole ring, a dimethoxyphenyl moiety, and an acetamide functional group. These structural components are believed to contribute to its biological activity.
Molecular Formula
- C : 18
- H : 20
- N : 2
- O : 3
- S : 1
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Thiazole Ring : This can be achieved through the reaction of α-haloketones with thiourea.
- Nucleophilic Substitution : The introduction of the dimethoxyphenyl group occurs via nucleophilic aromatic substitution.
- Acetamide Formation : The final step involves acylation using acetic anhydride or acetyl chloride.
Antitumor Properties
Research indicates that compounds containing thiazole rings exhibit significant cytotoxic activity against various cancer cell lines. For instance:
- Compounds with similar thiazole structures have shown IC50 values as low as 1.61 µg/mL against cancer cells .
- The presence of electron-donating groups (like methyl) on the phenyl ring enhances cytotoxicity .
The proposed mechanism for the biological activity of this compound includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, thereby influencing cellular signaling pathways.
Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of various thiazole derivatives including our compound against human cancer cell lines (HeLa and CEM). The results indicated that compounds with similar structures had notable growth-inhibitory effects compared to standard chemotherapeutics like doxorubicin .
Study 2: Mechanistic Insights
Molecular dynamics simulations revealed that related compounds interacted primarily through hydrophobic contacts with target proteins, suggesting that structural modifications could enhance binding affinity and selectivity .
Comparative Analysis with Similar Compounds
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Thiazole Derivatives | Thiazole ring + various substituents | Antitumor activity |
| Dimethoxyphenyl Compounds | Dimethoxy groups on phenyl rings | Enhanced bioactivity |
| Acetamide Derivatives | Amide functional group | Potential enzyme inhibitors |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related acetamide derivatives, focusing on molecular features, substituent effects, and inferred applications.
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Comparative Insights
Benzothiazole derivatives (e.g., ) exhibit enhanced aromaticity compared to thiazole, possibly improving binding affinity in biological targets .
Substituent Effects :
- Electron-Donating vs. Electron-Withdrawing Groups : The target’s 2,5-dimethoxyphenyl group (electron-donating) contrasts with chloro () or trifluoromethyl () substituents (electron-withdrawing), impacting electronic properties and solubility .
- Steric Effects : The 2,3-dimethylphenyl group in the target compound introduces steric hindrance, which may reduce off-target interactions compared to simpler phenyl analogs (e.g., ) .
Hydrogen Bonding and Crystal Packing :
- The target compound’s acetamide group likely participates in N–H···N hydrogen bonds , forming dimeric motifs similar to those observed in ’s diphenylacetamide derivative. Such interactions influence solubility and crystallinity .
- π–π stacking involving the thiazole ring (as in ) may further stabilize the crystal lattice .
Biological and Industrial Relevance: Pharmaceutical Potential: The target’s structural similarity to benzothiazole-based patent compounds () suggests possible kinase or enzyme inhibitory activity . Agrochemical Contrasts: Unlike chloroacetamide herbicides (e.g., alachlor, ), the target lacks a chlorine atom, reducing likely herbicidal activity but increasing specificity for pharmaceutical targets .
Research Findings and Implications
- Synthetic Routes : The target compound may be synthesized via carbodiimide-mediated coupling, analogous to methods described for diphenylacetamide derivatives () .
- Structure-Activity Relationships (SAR) : The 2,5-dimethoxyphenyl group’s methoxy substituents could enhance metabolic stability compared to halogenated analogs, as seen in drug design paradigms .
- Crystallographic Analysis : Hydrogen-bonding patterns (e.g., R₂²(8) motifs) and π–π interactions, critical for crystal engineering, are likely conserved in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
